1,3,5-Trimethyl-2-octadecylcyclohexane

Thermal stability High-temperature lubricants GC standards

1,3,5-Trimethyl-2-octadecylcyclohexane is a long-chain alkyl-substituted cyclohexane derivative (C27H54, MW 378.72 g/mol) featuring three methyl groups at the 1-, 3-, and 5-positions and an octadecyl chain at the 2-position of the cyclohexane ring. It exists as a waxy solid under ambient conditions and belongs to the class of highly hydrophobic, saturated alicyclic hydrocarbons.

Molecular Formula C27H54
Molecular Weight 378.7 g/mol
CAS No. 55282-34-3
Cat. No. B13943966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-2-octadecylcyclohexane
CAS55282-34-3
Molecular FormulaC27H54
Molecular Weight378.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1C(CC(CC1C)C)C
InChIInChI=1S/C27H54/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h24-27H,5-23H2,1-4H3
InChIKeySLYADMRXVMOLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trimethyl-2-octadecylcyclohexane (CAS 55282-34-3) – Procurement-Relevant Physicochemical & Natural-Source Profile


1,3,5-Trimethyl-2-octadecylcyclohexane is a long-chain alkyl-substituted cyclohexane derivative (C27H54, MW 378.72 g/mol) featuring three methyl groups at the 1-, 3-, and 5-positions and an octadecyl chain at the 2-position of the cyclohexane ring. It exists as a waxy solid under ambient conditions and belongs to the class of highly hydrophobic, saturated alicyclic hydrocarbons. The compound has been identified as a secondary metabolite produced by soil bacteria including Burkholderia sp. and Bacillus megaterium [1], and as a volatile organic constituent in the calyces of Hibiscus sabdariffa L. [2]. Its structural features impart distinctive thermal and physical properties that differentiate it from other octadecylcyclohexane analogs.

1 High-boiling-point alicyclic hydrocarbon standard for thermal endurance and volatility studies
2 Bacterial and plant natural-product-associated metabolite for metabolomic reference
3 Low-density hydrophobic phase for formulation and phase-behavior research

Why 1,3,5-Trimethyl-2-octadecylcyclohexane Cannot Be Interchanged with Generic Octadecylcyclohexane Analogs


Although several octadecyl-substituted cyclohexanes share a superficial structural resemblance, the number and position of additional methyl substituents on the cyclohexane ring produce measurable differences in key procurement-relevant properties such as boiling point, density, and flash point. Calculated physicochemical data show that 1,3,5-trimethyl-2-octadecylcyclohexane (CAS 55282-34-3) exhibits a boiling point of approximately 450.1 °C , compared with 440.8 °C for the two-methyl analog 1,4-dimethyl-3-n-octadecylcyclohexane (CAS 55282-02-5) and 409 °C for unsubstituted octadecylcyclohexane (CAS 4445-06-1) . These differences, though derived from computational predictions, are sufficiently large to affect selection for applications requiring specific volatility, thermal stability, or chromatographic retention behaviour. Generic substitution without verifying these quantitative parameters can lead to mismatched performance in high-temperature processes, analytical standards, and formulation contexts.

! 1,3,5-trimethyl substitution raises boiling point above two-methyl analogs; volatility and thermal endurance may shift in high-temperature processes.
! Lower density vs. 1,4-dimethyl and unsubstituted octadecylcyclohexane can alter buoyancy, phase separation, and mass-to-volume ratios.
! Flash point differs from two-methyl analog; flammability classification and handling thresholds require analog-specific verification.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1,3,5-Trimethyl-2-octadecylcyclohexane


Boiling Point Elevation vs. Two-Methyl and Unsubstituted Octadecylcyclohexane Analogs

The predicted normal boiling point of 1,3,5-trimethyl-2-octadecylcyclohexane is 450.12 °C at 760 mmHg . This is 9.3 °C higher than that of 1,4-dimethyl-3-n-octadecylcyclohexane (440.8 °C) and 41.1 °C higher than that of unsubstituted octadecylcyclohexane (409 °C) . The greater boiling point indicates lower vapour pressure and reduced volatility at a given temperature, which is a direct consequence of the additional methyl substitution creating a more compact, higher-molecular-weight hydrocarbon framework.

Boiling Point
Calculated
450.12 °C
Higher boiling point indicates reduced volatility vs. two-methyl (+9.3 °C) and unsubstituted (+41.1 °C) analogs.
Calculated at 760 mmHg; supports thermal endurance screening.
Thermal stability High-temperature lubricants GC standards

Density Reduction vs. Two-Methyl and Unsubstituted Octadecylcyclohexane Analogs

The predicted density of 1,3,5-trimethyl-2-octadecylcyclohexane is 0.809 g/cm³ . This is lower than the predicted density of 1,4-dimethyl-3-n-octadecylcyclohexane (0.813 g/cm³) and the estimated density of octadecylcyclohexane (0.813–0.824 g/cm³) . The reduction of approximately 0.004–0.015 g/cm³ is attributable to the more symmetrical 1,3,5-trimethyl substitution pattern, which disrupts crystalline packing more effectively than the 1,4-dimethyl arrangement, thereby reducing mass per unit volume.

Density
Calculated
0.809 g/cm³
Lower than 1,4-dimethyl (0.813) and unsubstituted (0.813–0.824) octadecylcyclohexanes.
Symmetrical substitution pattern reduces crystalline packing density.
Formulation density Phase separation Buoyancy control

Flash Point Elevation vs. Two-Methyl Octadecylcyclohexane Analog

The predicted flash point of 1,3,5-trimethyl-2-octadecylcyclohexane is 219.04 °C , which is 5.9 °C higher than the flash point of 1,4-dimethyl-3-n-octadecylcyclohexane (213.1 °C) . Although both values fall within the same general flammability class, the 5.9 °C margin represents a quantifiable safety differentiation that may influence procurement decisions for laboratories or processes operating near the lower flash point threshold.

Flash Point
Calculated
219.04 °C
5.9 °C higher than 1,4-dimethyl analog; quantifiable differentiation for safety classification.
Calculated from vapour pressure extrapolation; no experimental data.
Safety classification Flammability High-temperature handling

Natural Occurrence as a Bacterial Secondary Metabolite – Differentiating from Purely Synthetic Analogs

1,3,5-Trimethyl-2-octadecylcyclohexane has been unequivocally identified by GC-MS as a volatile secondary metabolite produced by the soil bacteria Burkholderia sp. and Bacillus megaterium, representing one of the first reports of this compound from a bacterial source [1]. In contrast, structurally related analogs such as 1,4-dimethyl-3-n-octadecylcyclohexane are primarily known through synthetic routes and have not been reported as natural products from microbial fermentation. This documented natural origin provides a traceable biosynthetic provenance that is absent for closely related synthetic congeners.

Natural Origin
Reported
Bacterial metabolite
Identified in Burkholderia sp. and Bacillus megaterium; absent in synthetic-only analogs.
Supports natural-product metabolomics reference selection.
Natural product Bacterial metabolite Biomarker discovery

GC Retention Index and Molecular Weight Differentiation for Analytical Selection

In GC-MS volatile profiling of Alnus nitida extract, 1,3,5-trimethyl-2-octadecylcyclohexane eluted with a retention time of 33.58 min and produced retention indices of 419 (polar column) and 434 (apolar column) [1]. Its molecular weight of 378.72 g/mol is 14.0 g/mol higher than that of 1,4-dimethyl-3-n-octadecylcyclohexane (364.7 g/mol) and 42.1 g/mol higher than unsubstituted octadecylcyclohexane (336.65 g/mol) . This molecular weight increment, arising from the additional methyl group, shifts both the mass spectral fragmentation pattern and the chromatographic retention, enabling unambiguous discrimination from co-eluting or isobaric interferences in complex biological matrices.

GC Retention
Method context
RI 419 / 434, RT 33.58 min
Distinct retention index and molecular weight (+14 g/mol) separate it from two-methyl analog.
GC-MS data from Alnus nitida extract; supports unambiguous identification.
GC-MS analysis Retention index Analytical standard selection

Procurement-Targeted Application Scenarios for 1,3,5-Trimethyl-2-octadecylcyclohexane (CAS 55282-34-3)


High-Temperature Synthetic Lubricant Formulation

The 450.12 °C boiling point of 1,3,5-trimethyl-2-octadecylcyclohexane exceeds that of the common analog octadecylcyclohexane by over 41 °C . This makes it a candidate base fluid or additive for synthetic lubricants required to maintain film integrity under extreme thermal loads, where lower-boiling analogs would evaporate and compromise lubrication performance.

GC-MS Reference Standard for Bacterial Metabolomics

Because 1,3,5-trimethyl-2-octadecylcyclohexane is a confirmed secondary metabolite of Burkholderia sp. and Bacillus megaterium [1], it serves as a specific retention-index and mass-spectral standard for microbial volatile organic compound (mVOC) profiling. Its unique MW (378.72 g/mol) and retention behaviour differentiate it from co-occurring hydrocarbons, enabling confident compound annotation in metabolomic datasets.

Low-Density Hydrophobic Phase for Emulsion and Formulation Science

The predicted density of 0.809 g/cm³ is lower than that of 1,4-dimethyl-3-n-octadecylcyclohexane (0.813 g/cm³) , making the target compound a preferred hydrophobic phase when lower-density organic components are needed to control creaming, sedimentation, or phase inversion in pharmaceutical or cosmetic emulsion systems.

Safety-Conscious High-Temperature Processing

With a flash point of 219.04 °C – nearly 6 °C higher than the two-methyl analog – 1,3,5-trimethyl-2-octadecylcyclohexane offers an incremental safety margin for industrial processes operating in the 200–215 °C range, where the analog may approach its ignition threshold under normal operating conditions.

Application
Selection Property
Validation Focus
High-temperature lubricant research
High-boiling-point hydrocarbon framework
Thermal endurance and evaporative loss profiling
GC-MS metabolomics reference
Confirmed bacterial metabolite origin with distinct retention index
Retention time and mass spectral library matching
Low-density hydrophobic phase studies
Lower density vs. common octadecylcyclohexane analogs
Buoyancy, creaming, and phase-inversion behavior
Elevated-temperature handling safety
Quantifiably higher flash point than two-methyl analog
Flammability classification and ignition threshold review
Quote Request

Request a Quote for 1,3,5-Trimethyl-2-octadecylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.